molecular formula C6H9N3O2S B15095205 methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate

methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate

Cat. No.: B15095205
M. Wt: 187.22 g/mol
InChI Key: GXAQHSWDFQYXRZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the thiadiazine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate typically involves the reaction of 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . This method yields the desired thiadiazine derivative in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential anticancer agent . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate is unique due to its specific substitution pattern on the thiadiazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate

InChI

InChI=1S/C6H9N3O2S/c1-11-5(10)2-4-3-12-6(7)9-8-4/h2-3H2,1H3,(H2,7,9)

InChI Key

GXAQHSWDFQYXRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN=C(SC1)N

Origin of Product

United States

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